molecular formula C9H5FINO B12974193 4-Acetyl-2-fluoro-3-iodobenzonitrile

4-Acetyl-2-fluoro-3-iodobenzonitrile

Cat. No.: B12974193
M. Wt: 289.04 g/mol
InChI Key: BZZXVBQGQFZLDQ-UHFFFAOYSA-N
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Description

4-Acetyl-2-fluoro-3-iodobenzonitrile is a halogenated aromatic nitrile derivative characterized by a trifunctional substitution pattern: an acetyl group at the para position, fluorine at the ortho position, and iodine at the meta position relative to the nitrile group.

Properties

Molecular Formula

C9H5FINO

Molecular Weight

289.04 g/mol

IUPAC Name

4-acetyl-2-fluoro-3-iodobenzonitrile

InChI

InChI=1S/C9H5FINO/c1-5(13)7-3-2-6(4-12)8(10)9(7)11/h2-3H,1H3

InChI Key

BZZXVBQGQFZLDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)C#N)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-fluoro-3-iodobenzonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Another method involves the iodination of 4-acetyl-2-fluorobenzonitrile using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of 4-Acetyl-2-fluoro-3-iodobenzonitrile may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents is optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-fluoro-3-iodobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the acetyl group.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the acetyl group to an alcohol.

Major Products Formed

    Substitution: Products include azido, thiocyano, or other substituted derivatives.

    Oxidation: The major product is 4-carboxy-2-fluoro-3-iodobenzonitrile.

    Reduction: The major product is 4-hydroxy-2-fluoro-3-iodobenzonitrile.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-fluoro-3-iodobenzonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets and interfering with their normal function. The pathways involved can vary but often include inhibition of enzymatic activity or blocking receptor-ligand interactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 4-acetyl-2-fluoro-3-iodobenzonitrile with compounds sharing key structural motifs (e.g., nitrile, iodine, fluorine, acetyl substituents). Data are extrapolated from available evidence and analogous systems:

Compound Substituents Key Properties/Observations Evidence Source
4-Acetyl-2-fluoro-3-iodobenzonitrile Acetyl (C4), F (C2), I (C3), CN (C1) Hypothesized high polarity due to nitrile and acetyl groups; iodine may enhance electrophilicity. Limited direct data. N/A
4-[...-fluoro...]benzonitrile () Fluoro, methyl, oxazinone, nitrile High molecular complexity; fluorine likely enhances metabolic stability. Molecular formula: C₁₇H₁₃FN₂O₂.
2-Iodobenzoate esters () Iodo, methoxy, ester Iodine increases steric bulk and electron density. NMR data (¹H, ¹³C) confirm substituent effects on aromatic ring.
3-(Substituted phenyl)isoxazoline () Acetyloxy, benzoyl, thiol, Cl Melting point 138°C, yield 74%; Cl and S substituents contribute to crystallinity and stability.
Benzonitrile derivatives () Difluorophenyl, triazole, phosphate Pharmaceutical relevance (e.g., antifungal agents); nitrile group enhances binding to biological targets.

Key Comparative Insights :

  • Electronic Effects: The fluorine atom in 4-acetyl-2-fluoro-3-iodobenzonitrile (electron-withdrawing) likely reduces electron density at the aromatic ring, similar to fluorinated benzoxazinones (). This could enhance resistance to oxidative degradation .
  • Steric and Reactivity Effects : The iodine atom may hinder substitution reactions at the meta position, as seen in iodobenzoate esters (), where iodine’s size and polarizability influence regioselectivity .
  • Functional Group Synergy : The combination of nitrile and acetyl groups could mimic the pharmacological activity of benzonitrile derivatives (), where nitriles act as hydrogen-bond acceptors in drug-receptor interactions .
  • Thermal Stability : Chlorine and sulfur in analogous compounds () improve thermal stability (m.p. 138°C), suggesting that iodine and fluorine in the target compound may similarly enhance crystallinity .

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